![molecular formula C18H17N3O4 B3020132 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid CAS No. 1435999-50-0](/img/structure/B3020132.png)
7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted pyrazolo[1,5-a]pyrimidines with reagents like hydrazine hydrate in acetic acid solution, leading to the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. The reaction mechanism has been studied and elucidated using NMR spectroscopy and X-ray diffraction analysis, which could provide insights into the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using NMR spectroscopy and X-ray diffraction analysis. These techniques have allowed for the unambiguous establishment of the structures of N-methyl derivatives of pyrazolo[1,5-a]pyrimidines. The detailed structural analysis provides a foundation for understanding the molecular structure of 7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions of related compounds involve derivatization with reagents such as dimethyl sulfate, leading to a mixture of N-methyl derivatives. The reaction conditions, such as the choice of solvent, have been shown to influence the regioselectivity and the formation of different products. These findings can be extrapolated to predict the chemical reactions that this compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in the context of their use as labeling reagents for liquid chromatographic analysis of amino acids. The stability of the resulting adducts under reversed-phase conditions and their detection at specific wavelengths are aspects of their chemical properties that have been optimized for analytical applications. These properties are relevant to understanding the behavior of this compound in similar analytical contexts .
Mechanism of Action
The compound has demonstrated significant potential as a therapeutic agent for the treatment of chronic myeloid leukemia . It exerts noteworthy cytotoxic effects against K562 cells, a chronic leukemia cell line . The compound inhibits the clonal proliferation of K562 cells while displaying minimal toxicity to normal cells . It exhibits its antiproliferative activity by inducing G2/M cell cycle arrest, preventing the entry of K562 cells into mitosis . Additionally, it demonstrates an immunomodulatory effect by upregulating the production of cytokines IL-6 and IL-12/23p40 .
Future Directions
The compound has shown significant potential as a therapeutic agent for the treatment of chronic myeloid leukemia . Further investigations are warranted to explore its clinical applications . These could include in vivo studies to assess its efficacy and safety in animal models, followed by clinical trials in humans if the initial results are promising.
properties
IUPAC Name |
4,5-dimethoxy-12,14-dimethyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15),12-heptaene-10-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-8-14-15(18(22)23)11-5-9-6-12(24-3)13(25-4)7-10(9)16(11)19-17(14)21(2)20-8/h6-7H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUUOFNENGTJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=C3CC4=CC(=C(C=C4C3=N2)OC)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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